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molecular formula C9H13NO3S B2541155 N-(3-methoxybenzyl)methanesulfonamide CAS No. 210113-88-5

N-(3-methoxybenzyl)methanesulfonamide

Cat. No. B2541155
M. Wt: 215.27
InChI Key: NXXLTLWAYHAIIM-UHFFFAOYSA-N
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Patent
US06649657B2

Procedure details

Methanesulfonyl chloride (4.170 g, 36.4 mmol) was added to a solution of 3-methoxybenzylamine (5.000 g, 36.4 mmol) and triethylamine (3.946 g, 39.0 mmol) in THF (100 mL) at room temperature. The mixture was stirred for 18 h and the insolubles were removed by filtration. The organic solution was concentrated to a yellow oil which was purified by flash chromatography (6:4 hexanes:EtOAc to 1:1 hexanes:EtOAc) to yield N-(3-methoxy-benzyl)-methanesulfonamide (7.431 g). 1H NMR (400 MHz, CDCl3) δ 7.26 (m, 1H), 6.92-6.82 (m, 3H), 4.62 (m, 1H), 4.28 (d, 2H), 3.80 (s, 3H), 2.87 (s, 3H); MS 214 (M−1).
Quantity
4.17 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3.946 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][S:2](Cl)(=[O:4])=[O:3].[CH3:6][O:7][C:8]1[CH:9]=[C:10]([CH:13]=[CH:14][CH:15]=1)[CH2:11][NH2:12].C(N(CC)CC)C>C1COCC1>[CH3:6][O:7][C:8]1[CH:9]=[C:10]([CH:13]=[CH:14][CH:15]=1)[CH2:11][NH:12][S:2]([CH3:1])(=[O:4])=[O:3]

Inputs

Step One
Name
Quantity
4.17 g
Type
reactant
Smiles
CS(=O)(=O)Cl
Name
Quantity
5 g
Type
reactant
Smiles
COC=1C=C(CN)C=CC1
Name
Quantity
3.946 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the insolubles were removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
The organic solution was concentrated to a yellow oil which
CUSTOM
Type
CUSTOM
Details
was purified by flash chromatography (6:4 hexanes:EtOAc to 1:1 hexanes:EtOAc)

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
COC=1C=C(CNS(=O)(=O)C)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 7.431 g
YIELD: CALCULATEDPERCENTYIELD 94.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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